molecular formula C7H5Br2NO2 B113042 2-Amino-4,6-dibromobenzoic acid CAS No. 81190-68-3

2-Amino-4,6-dibromobenzoic acid

Cat. No. B113042
CAS RN: 81190-68-3
M. Wt: 294.93 g/mol
InChI Key: YGDDOHCJERWFJO-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromobenzoic acid is a chemical compound with the molecular formula C7H5Br2NO2 . It has a molecular weight of 294.93 g/mol . This compound is typically stored in a dark place at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dibromobenzoic acid consists of a benzoic acid core with two bromine atoms and one amino group attached . The exact mass of the molecule is 294.86665 g/mol, and its monoisotopic mass is 292.86870 g/mol . The compound has a topological polar surface area of 63.3 Ų .

Scientific Research Applications

Synthesis and Structural Characterization

2-Amino-4,6-dibromobenzoic acid and its isomers have been explored for their synthesis and structural properties. In a study, these compounds were synthesized and characterized using techniques like single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. This research provided insights into their molecular geometry, intra- and inter-molecular interactions, vibrational bands, and electronic bands. Theoretical calculations were also conducted to understand their geometrical parameters, energies, HOMO-LUMO gaps, electrophilicity indexes, molecular electrostatic potential maps, Fukui indices, natural bond orbital analysis, thermodynamic parameters, and non-linear optical properties (Yıldırım et al., 2015).

Photodegradation Studies

The mobility of 2-amino-4,6-dinitrobenzoic acid, a photodegradation product of TNT, was investigated in tropical soil under saturated abiotic conditions. This research is significant as it sheds light on the environmental impact and behavior of explosive degradation products in tropical soils, which differ from those in temperate climates (Sheild et al., 2013).

Drug Development and Antimicrobial Activity

The synthesis of various derivatives of 2-amino-4,6-dibromobenzoic acid and their potential applications in drug development and antimicrobial activities have been explored. For instance, the synthesis and antimicrobial activity of certain compounds derived from 2-amino-4,6-dibromobenzoic acid were examined, offering insights into their potential therapeutic applications (Haranath et al., 2004).

Biochemical and Molecular Studies

2-Amino-4,6-dibromobenzoic acid and its derivatives have also been studied for their biochemical properties and interactions. For example, the hydrogen-bonding patterns in compounds involving 2-amino-4,6-dibromobenzoic acid were investigated, contributing to the understanding of molecular interactions and crystal structures (Thanigaimani et al., 2006).

Safety And Hazards

When handling 2-Amino-4,6-dibromobenzoic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The compound should be stored in a dark place at room temperature .

properties

IUPAC Name

2-amino-4,6-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDDOHCJERWFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511939
Record name 2-Amino-4,6-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dibromobenzoic acid

CAS RN

81190-68-3
Record name 2-Amino-4,6-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HSA ElZahabi, MS Nafie, D Osman… - European Journal of …, 2021 - Elsevier
This work presents the design and synthesis of a series of new quinazolin-4-one derivatives, based on the established effectiveness of quinazoline-based small molecules as …
Number of citations: 36 www.sciencedirect.com
M Beesu, G Caruso, ACD Salyer… - Journal of medicinal …, 2015 - ACS Publications
Human Toll-like receptor 8 (hTLR8) is expressed in myeloid dendritic cells, monocytes, and monocyte-derived dendritic cells. Engagement by TLR8 agonists evokes a distinct cytokine …
Number of citations: 55 pubs.acs.org

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